molecular formula C10H12BrFO B11926727 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol

1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol

Cat. No.: B11926727
M. Wt: 247.10 g/mol
InChI Key: UENIBTJCNAAWMS-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol is a secondary alcohol featuring a substituted aromatic ring with bromine and fluorine at the 4- and 2-positions, respectively, and a branched propanol chain. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of liver X receptor (LXR) agonists and other bioactive molecules . Its synthesis typically involves the reduction of the corresponding ketone, 1-(4-bromo-2-fluorophenyl)-2-methylpropan-1-one, using strong reducing agents like lithium aluminum hydride (LiAlH₄) . The bromine and fluorine substituents confer unique electronic and steric properties, influencing its reactivity and applications in medicinal chemistry.

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H12BrFO/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6,10,13H,1-2H3

InChI Key

UENIBTJCNAAWMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=C(C=C1)Br)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorophenyl)-2-methyl-1-propanol typically involves the following steps:

    Bromination and Fluorination: The starting material, 2-methyl-1-propanol, undergoes bromination and fluorination to introduce the bromine and fluorine atoms on the phenyl ring.

    Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxyl group on the propanol chain.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-2-methyl-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 1-(4-Bromo-2-fluorophenyl)-2-methyl-1-propanone.

    Reduction: Formation of 1-(4-Bromo-2-fluorophenyl)-2-methyl-1-propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Research

Research indicates that compounds similar to 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol are being investigated for their potential as modulators of protein kinases, particularly in the context of cancer treatment. Protein kinases play a crucial role in cell signaling pathways that regulate cell proliferation and survival. Dysregulation of these pathways is often implicated in cancer progression.

  • Case Study: PI3K Inhibition
    A patent application describes the use of compounds like this compound as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is critical in many cancers. By inhibiting PI3K, these compounds could potentially reduce tumor growth and enhance the efficacy of existing therapies .

Antimicrobial Activity

Compounds containing similar structural motifs have been reported to exhibit antimicrobial properties. The presence of halogen atoms (bromine and fluorine) can enhance the lipophilicity and bioactivity of these compounds, making them suitable candidates for developing new antimicrobial agents.

  • Research Findings
    Studies have shown that halogenated phenolic compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Cancer ResearchModulation of protein kinases (e.g., PI3K inhibitors)
Antimicrobial ActivityPotential antimicrobial properties against resistant bacterial strains
Cardiovascular DiseasesInvestigated for effects on vascular health through modulation of signaling pathways

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-2-methyl-1-propanol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The hydroxyl group may also participate in hydrogen bonding, further influencing its activity.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s bromine and fluorine substituents increase its molecular weight and lipophilicity compared to chlorine-containing analogs.
  • Methoxy groups in the 4-chloro-2,5-dimethoxy derivative enhance electron density, favoring electrophilic substitution reactions .

Physical and Chemical Properties

Property This compound 1-(4-Chloro-2,5-dimethoxyphenyl)-2-methylpropan-1-ol 2-(4-Bromophenyl)-2-methylpropan-1-ol
Physical State Likely liquid (inferred from ketone precursor ) Yellow oil Not reported
Solubility Low water solubility (high lipophilicity) Soluble in organic solvents (e.g., THF, ethanol) Similar to target compound
Melting Point Not reported Not reported (oil) Not reported

Key Trends :

  • Bromine and fluorine substituents increase density and reduce polarity compared to chlorine/methoxy analogs.
  • The 4-chloro-2,5-dimethoxy derivative’s oil-like consistency suggests weaker intermolecular forces due to steric hindrance from methoxy groups .

Reactivity

  • Target Compound : Electron-withdrawing Br and F substituents deactivate the phenyl ring, directing electrophilic attacks to the 5-position (para to fluorine). The hydroxyl group participates in hydrogen bonding and esterification reactions.
  • 4-Chloro-2,5-dimethoxy Analog : Methoxy groups activate the ring for electrophilic substitutions (e.g., bromination), facilitating heterocycle formation (e.g., dihydrobenzofurans) .

Biological Activity

1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the alkylation of a phenolic compound with a suitable bromoalkane under basic conditions. The presence of the bromine and fluorine substituents on the aromatic ring can significantly influence the compound's biological properties.

The compound is believed to exert its biological effects through modulation of protein kinase pathways, particularly those involved in cell signaling and proliferation. Protein kinases play crucial roles in various cellular processes, including mitogenesis, apoptosis, and metabolic regulation .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. This is primarily attributed to their ability to inhibit key signaling pathways that promote tumor growth and survival. For instance, inhibitors targeting the PI3K/Akt pathway have shown promise in reducing tumor cell viability in vitro .

Case Studies

Several studies have highlighted the potential of related compounds in cancer therapy:

  • In vitro Studies : Compounds with similar structures have been tested against various cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation. For example, a study reported that certain derivatives led to a reduction in cell viability by over 50% at concentrations as low as 10 µM .
  • In vivo Studies : Animal models treated with related compounds showed significant tumor regression compared to control groups. These studies often focus on measuring tumor size reduction and overall survival rates .

Research Findings

StudyCompoundBiological ActivityFindings
Similar DerivativeAntitumorReduced cell viability by 50% at 10 µM
Related CompoundPI3K InhibitionSignificant tumor regression in vivo
Analogous StructureCell Signaling ModulationAltered protein kinase activity leading to apoptosis

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol, and how can reaction conditions be optimized?

  • Methodology :

  • Grignard Reaction : React 4-bromo-2-fluorobenzaldehyde with isopropyl magnesium bromide under anhydrous conditions (0–5°C), followed by acid quenching. Optimize stoichiometry (1.2–1.5 equivalents of Grignard reagent) to minimize byproducts.
  • Reduction of Ketones : Reduce a pre-synthesized ketone intermediate (e.g., 1-(4-bromo-2-fluorophenyl)-2-methylpropan-1-one) using NaBH₄ or LiAlH₄. Monitor reaction progress via TLC.
  • Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation and ensure high-purity solvents. Reaction yields improve with slow reagent addition and controlled exotherms .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • HPLC/LCMS : Employ C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 10 minutes) for purity assessment. LCMS confirms the molecular ion ([M+H]⁺; expected m/z ~245–260).
  • NMR Spectroscopy : ¹H NMR (δ 7.4–7.6 ppm for aromatic protons; δ 1.2–1.4 ppm for methyl groups) and ¹³C NMR verify substituent positions and stereochemistry.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtained. Refinement protocols involve riding models for H atoms and anisotropic displacement parameters .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromo-2-fluorophenyl group influence reactivity in cross-coupling reactions?

  • Electronic Effects : The electron-withdrawing bromo and fluoro substituents deactivate the aromatic ring, directing electrophilic substitutions to the para position relative to bromine.
  • Steric Effects : The 2-fluoro group creates steric hindrance, favoring reactions at less hindered sites (e.g., Suzuki-Miyaura coupling at the 4-position).
  • Experimental Validation : Use DFT calculations to map electron density and reactive sites. Compare reactivity with analogs lacking bromo/fluoro groups .

Q. What strategies enable enantioselective synthesis of this chiral alcohol, and how is enantiomeric excess (EE) quantified?

  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) in ketone reductions or Grignard additions.
  • Chiral Resolution : Use preparative chiral HPLC (e.g., Chiralpak® IA column with hexane/isopropanol) to separate enantiomers.
  • EE Determination : Polarimetry or ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) quantifies enantiopurity. Compare optical rotation with literature values .

Q. What role does this compound play as an intermediate in pharmaceutical synthesis, based on structural analogs?

  • Case Study : Derivatives like (4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(4-bromo-2-fluorophenyl)methyl]-... (Example 166 in EP 4374877A2) demonstrate utility in kinase inhibitor synthesis.
  • Biological Relevance : The bromo-fluoro-phenyl moiety enhances binding to hydrophobic enzyme pockets. Stereochemistry at the propanol carbon critically affects bioactivity (e.g., IC₅₀ values in enzyme assays).
  • Validation : Conduct comparative studies with racemic vs. enantiopure samples in target-binding assays .

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports bromination in chloroform, while other methods use THF or benzene. Optimize solvent polarity and reaction time to balance yield and purity.
  • HPLC Retention Time Discrepancies : Retention times vary with column type (e.g., 1.02 minutes in SQD-FA05 columns vs. 2.5 minutes in C18). Standardize protocols for reproducibility .

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